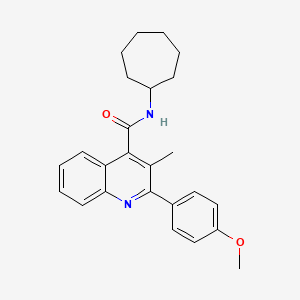![molecular formula C32H28N2O4 B14951269 (4Z,4'Z)-2,2'-benzene-1,4-diylbis{4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one}](/img/structure/B14951269.png)
(4Z,4'Z)-2,2'-benzene-1,4-diylbis{4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-ONE” is a complex organic molecule featuring multiple aromatic rings and oxazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-ONE” typically involves multi-step organic reactions. One common approach is the condensation of 4-isopropylbenzaldehyde with appropriate oxazole derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of “4-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-ONE” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **4-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-ONE
- **4-[(Z)-1-(4-ETHYLPHENYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(4-ETHYLPHENYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of “4-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-ONE” lies in its specific isopropyl substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its stability, solubility, and ability to interact with specific molecular targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C32H28N2O4 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(4Z)-2-[4-[(4Z)-5-oxo-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-2-yl]phenyl]-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C32H28N2O4/c1-19(2)23-9-5-21(6-10-23)17-27-31(35)37-29(33-27)25-13-15-26(16-14-25)30-34-28(32(36)38-30)18-22-7-11-24(12-8-22)20(3)4/h5-20H,1-4H3/b27-17-,28-18- |
InChI Key |
ATCLYGBFWVMKSU-HJTNQMAYSA-N |
Isomeric SMILES |
CC(C1=CC=C(C=C1)/C=C/2\N=C(OC2=O)C3=CC=C(C=C3)C4=N/C(=C\C5=CC=C(C=C5)C(C)C)/C(=O)O4)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC(=CC5=CC=C(C=C5)C(C)C)C(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(naphthalen-2-ylamino)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B14951186.png)
![6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14951194.png)
![N-(3,5-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14951207.png)
methanone](/img/structure/B14951217.png)
![1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol](/img/structure/B14951218.png)
![N-(2-methoxyphenyl)-4-methyl-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B14951223.png)
![5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14951224.png)
![(4Z)-2-(3,5-dinitrophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14951232.png)
![Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate](/img/structure/B14951237.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B14951250.png)
![N-[2-(octylsulfonyl)ethyl]hexadecanamide](/img/structure/B14951254.png)
![Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14951262.png)
![3-(8-Cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B14951276.png)
